3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzothiophene rings, chlorine atoms, and a dioxidotetrahydrothiophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
3,6-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide stands out due to its unique combination of structural features, including multiple benzothiophene rings and a dioxidotetrahydrothiophenyl group
Properties
Molecular Formula |
C22H20Cl2N2O4S3 |
---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
3,6-dichloro-N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N2O4S3/c23-11-5-6-14-16(9-11)31-19(18(14)24)21(28)26-22-17(13-3-1-2-4-15(13)32-22)20(27)25-12-7-8-33(29,30)10-12/h5-6,9,12H,1-4,7-8,10H2,(H,25,27)(H,26,28) |
InChI Key |
IODOHDQLNZHEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C(=O)NC5CCS(=O)(=O)C5 |
Origin of Product |
United States |
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